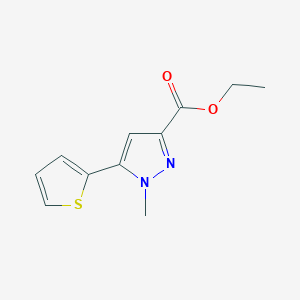

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

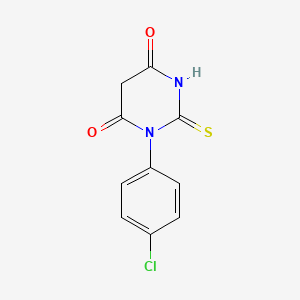

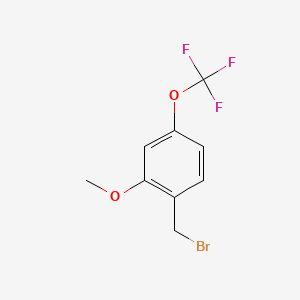

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues are synthesized .Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Many general and practical methods, such as the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types, have resulted in fruitful advancements in the fields of the synthesis and functionalization of pyrazole derivatives over the past ten years .Physical And Chemical Properties Analysis

The compound appears as white to cream or pale yellow crystals or powder . Its melting point ranges from 136.0-145.0°C .Applications De Recherche Scientifique

Selective Synthesis and Biological Applications

Researchers have developed methods for selectively synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, showcasing the compound's utility in creating complex heterocyclic structures. Such structures are pivotal in the search for new therapeutic agents due to their potential biological activities (Lebedˈ et al., 2012).

Antimicrobial and Anticancer Agents

Compounds derived from pyrazole-5-amine and activated carbonyl groups, which are related to the chemical class of "Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate," have been identified to exhibit notable antimicrobial and anticancer activities. This underscores the compound's relevance in the development of new pharmaceuticals, highlighting its significance in medicinal chemistry (Hafez et al., 2016).

Material Science and Coordination Chemistry

The synthesis and structural analysis of new coordination polymers based on metal ions and derivatives of "this compound" illustrate the compound's utility in material science. These polymers exhibit unique properties that can be harnessed for various applications, including catalysis, molecular recognition, and as components in electronic devices (Cheng et al., 2017).

Synthesis of Novel Heterocyclic Systems

Research has also focused on creating novel heterocyclic systems, such as thiopirano[3,4-c]pyrazol-7-one derivatives, demonstrating the compound's role in expanding the chemical space of potentially bioactive molecules. These new systems offer a foundation for future drug discovery efforts, emphasizing the compound's importance in synthetic organic chemistry (Chaban et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate may also interact with various biological targets.

Mode of Action

It’s known that compounds with similar structures can exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with biological targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s predicted density is 140±01 g/cm3, and it has a predicted boiling point of 3395±420 °C . These properties may influence the compound’s bioavailability.

Result of Action

It’s known that indole derivatives can exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the metabolism of other compounds, highlighting its role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules, further influencing cellular processes .

Propriétés

IUPAC Name |

ethyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYMTNJEKXVPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428779 | |

| Record name | Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868755-60-6 | |

| Record name | Ethyl 1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine](/img/structure/B1352387.png)

![4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1352401.png)